molecular formula C17H28ClNO B13771429 4-Allyloxy-N-methyl-3,5-dipropylbenzylamine hydrochloride CAS No. 7192-52-1

4-Allyloxy-N-methyl-3,5-dipropylbenzylamine hydrochloride

Cat. No.: B13771429
CAS No.: 7192-52-1
M. Wt: 297.9 g/mol
InChI Key: FAJAYZXYJIEOLD-UHFFFAOYSA-N
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Description

4-Allyloxy-N-methyl-3,5-dipropylbenzylamine hydrochloride is a chemical compound with the molecular formula C17H27NOClH It is a benzylamine derivative, characterized by the presence of allyloxy, N-methyl, and dipropyl groups attached to the benzylamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyloxy-N-methyl-3,5-dipropylbenzylamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    N-Methylation: The methylation of the nitrogen atom in the benzylamine structure.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Allyloxy-N-methyl-3,5-dipropylbenzylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The allyloxy and dipropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Allyloxy-N-methyl-3,5-dipropylbenzylamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Allyloxy-N-methyl-3,5-dipropylbenzylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Allyloxy-3,5-dipropyl-N-methylbenzamide
  • 4-Allyloxy-3,5-dipropylbenzylamine
  • 4-Allyloxy-N-methylbenzylamine

Uniqueness

4-Allyloxy-N-methyl-3,5-dipropylbenzylamine hydrochloride is unique due to its specific combination of allyloxy, N-methyl, and dipropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

7192-52-1

Molecular Formula

C17H28ClNO

Molecular Weight

297.9 g/mol

IUPAC Name

methyl-[(4-prop-2-enoxy-3,5-dipropylphenyl)methyl]azanium;chloride

InChI

InChI=1S/C17H27NO.ClH/c1-5-8-15-11-14(13-18-4)12-16(9-6-2)17(15)19-10-7-3;/h7,11-12,18H,3,5-6,8-10,13H2,1-2,4H3;1H

InChI Key

FAJAYZXYJIEOLD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC(=C1OCC=C)CCC)C[NH2+]C.[Cl-]

Origin of Product

United States

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